molecular formula C8H9N3S B3042072 2-Amino-6-(aminomethyl)benzothiazole CAS No. 496841-89-5

2-Amino-6-(aminomethyl)benzothiazole

Cat. No.: B3042072
CAS No.: 496841-89-5
M. Wt: 179.24 g/mol
InChI Key: VSSMEYORQAJPBM-UHFFFAOYSA-N
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Description

2-Amino-6-(aminomethyl)benzothiazole is a useful research compound. Its molecular formula is C8H9N3S and its molecular weight is 179.24 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(aminomethyl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3S/c9-4-5-1-2-6-7(3-5)12-8(10)11-6/h1-3H,4,9H2,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSSMEYORQAJPBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CN)SC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Benzothiazole Scaffold: a Cornerstone in Chemistry

The benzothiazole (B30560) scaffold, a bicyclic system consisting of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is recognized as a "privileged" structure in both organic and medicinal chemistry. nih.govtandfonline.com Its significance stems from its presence in a wide array of pharmacologically active compounds. jchemrev.combenthamscience.com The structural rigidity and electronic properties of the benzothiazole nucleus make it an ideal foundation for designing molecules that can interact with various biological targets. benthamscience.com

This versatility has led to the development of benzothiazole derivatives with a broad spectrum of therapeutic applications. nih.gov Research has extensively documented their utility across numerous areas of pharmacology. tandfonline.comjchemrev.com

Table 1: Documented Pharmacological Activities of Benzothiazole Derivatives

Activity TypeDescriptionReference(s)
Anticancer Inhibition of cancer cell proliferation and tumor growth. nih.govbenthamscience.com
Antimicrobial Efficacy against various bacterial and fungal strains. jchemrev.combenthamscience.com
Anti-inflammatory Modulation of inflammatory pathways. nih.govbenthamscience.com
Antidiabetic Involvement in glucose metabolism and related targets. nih.govtandfonline.com
Anticonvulsant Activity related to the central nervous system. nih.govtandfonline.com
Antiviral Inhibition of viral replication and activity. nih.govbenthamscience.com
Antioxidant Capacity to neutralize free radicals and reduce oxidative stress. nih.gov

The Role of 2 Aminobenzothiazole Derivatives in Scientific Research

Within the broader family of benzothiazoles, derivatives featuring an amino group at the C-2 position (2-aminobenzothiazoles) are of particular importance to scientific inquiry. nih.gov This specific substitution pattern significantly influences the molecule's chemical reactivity and biological profile. The 2-amino group serves as a versatile synthetic handle, allowing for facile functionalization and the construction of more complex, pharmacologically active heterocyclic systems. nih.gov

The presence of the 2-amino moiety is a common feature in many biologically active benzothiazoles, and this class of compounds has been the focus of numerous research programs. mdpi.comijper.org Investigations have demonstrated that these derivatives not only retain the diverse activities of the core benzothiazole (B30560) scaffold but often exhibit enhanced potency or novel mechanisms of action. nih.gov They have been successfully explored as anticancer, antidiabetic, and antimicrobial agents, among other applications. nih.govmdpi.comnih.gov

Table 2: Selected Research Applications of 2-Aminobenzothiazole (B30445) Derivatives

Research AreaInvestigated ActivityKey FindingsReference(s)
Oncology Anticancer / Kinase InhibitionDerivatives show potent inhibition of enzymes like PI3Kγ and VEGFR-2, crucial in tumor growth and angiogenesis. nih.govnih.gov
Infectious Disease Antibacterial & AntifungalCompounds exhibit significant activity against various pathogens, including Bacillus subtilis and Aspergillus niger.
Metabolic Disorders AntidiabeticThe scaffold is a promising candidate for targeting enzymes like aldose reductase (ALR2) and PPAR-γ, implicated in diabetes. mdpi.com

Investigating 2 Amino 6 Aminomethyl Benzothiazole: Gaps and Potential

Classical Approaches to Benzothiazole (B30560) Ring Formation

Classical syntheses of the 2-aminobenzothiazole scaffold have historically relied on cyclization and oxidation reactions. These foundational methods, while effective, often involve harsh reagents and conditions.

Cyclization Reactions of Substituted Anilines with Thiocyanates (e.g., Ammonium (B1175870) Thiocyanate (B1210189), Potassium Thiocyanate)

A well-established method for synthesizing 2-aminobenzothiazoles involves the reaction of substituted anilines with a source of thiocyanate, such as ammonium thiocyanate or potassium thiocyanate, typically in the presence of an oxidizing agent like bromine. indexcopernicus.comresearchgate.netrjpbcs.com This reaction, often referred to as the Hugerschoff reaction, proceeds through the formation of an arylthiourea intermediate, which then undergoes oxidative cyclization. researchgate.net

For instance, p-substituted anilines can be cyclized using potassium thiocyanate and bromine to yield 2-amino-6-substituted benzothiazoles. indexcopernicus.comresearchgate.netrjpbcs.com Similarly, the use of ammonium thiocyanate with bromine has been employed for the cyclization of p-substituted anilines. indexcopernicus.comrjpbcs.com The choice of thiocyanate salt and reaction conditions can be adapted for various substituted anilines. indexcopernicus.comresearchgate.net German patents have described a general method involving the treatment of an aromatic amine with potassium thiocyanate in acetic acid, followed by bromine, reporting nearly quantitative yields. orgsyn.org

Table 1: Examples of Cyclization Reactions with Thiocyanates

Starting Material (Aniline) Thiocyanate Source Catalyst/Reagent Product Reference(s)
p-substituted aniline (B41778) Potassium Thiocyanate Bromine 2-amino-6-substituted benzothiazole indexcopernicus.com, researchgate.net, rjpbcs.com
4-substituted anilines Potassium Thiocyanate Bromine 6-substituted-2-aminobenzothiazoles researchgate.net, rjpbcs.com
p-substituted anilines Ammonium Thiocyanate Bromine 6-substituted-2-aminobenzothiazole indexcopernicus.com, rjpbcs.com

Oxidative Cyclization Strategies

Oxidative cyclization is a cornerstone of classical benzothiazole synthesis. These strategies often involve the intramolecular formation of a carbon-sulfur bond on an aromatic ring, facilitated by an oxidizing agent. The reaction of arylthioureas with halogens, such as liquid bromine in chloroform, is a prime example of this approach to forming 2-aminobenzothiazoles. indexcopernicus.comresearchgate.net

Various oxidizing systems have been explored. For example, the oxidation of 4-methylmercaptophenylthiourea with bromine as a catalyst yields 2-amino-6-ethylmercaptobenzothiazole. indexcopernicus.comresearchgate.net Another approach involves the use of thiocyanogen (B1223195) for the cyclization of suitably substituted anilines to produce polychlorinated 2-aminobenzothiazoles. indexcopernicus.comresearchgate.net The development of these methods highlights the versatility of oxidative cyclization in accessing a range of 2-aminobenzothiazole derivatives. researchgate.net

Modern and Sustainable Synthetic Pathways

In response to the growing need for environmentally benign chemical processes, modern synthetic methodologies have focused on sustainability, efficiency, and the reduction of hazardous waste. These include transition metal-catalyzed reactions, metal-free alternatives, and the application of green chemistry principles.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis has emerged as a powerful tool for the synthesis of benzothiazoles, offering high efficiency and selectivity. Several approaches utilize catalysts based on ruthenium, palladium, nickel, and copper. mdpi.comnih.gov

A direct synthesis of substituted 2-aminobenzothiazoles can be achieved via the RuCl₃-catalyzed intramolecular oxidative coupling of N-arylthioureas, with yields reaching up to 91%. mdpi.comnih.gov Similarly, Pd(OAc)₂ can catalyze the intramolecular oxidative cyclization of N-aryl-N',N'-dialkylthioureas. mdpi.comnih.gov More recently, Ni(II) salts have proven to be effective and more cost-efficient catalysts for the same transformation, working under mild conditions with short reaction times and yielding up to 95% of the product. mdpi.comnih.gov Copper-catalyzed reactions, such as the Ullmann-type reaction of 2-iodoanilines with sodium dithiocarbamates, also provide an effective route to 2-aminobenzothiazoles with yields up to 97%. mdpi.comnih.gov

Table 2: Overview of Transition Metal-Catalyzed Syntheses

Catalyst Reactants Reaction Type Yield Reference(s)
RuCl₃ N-arylthioureas Intramolecular Oxidative Coupling Up to 91% mdpi.com, nih.gov
Pd(OAc)₂ N-aryl-N',N'-dialkylthioureas Intramolecular Oxidative Cyclization High mdpi.com, nih.gov
Ni(II) salts N-arylthioureas Intramolecular Oxidative Coupling Up to 95% mdpi.com, nih.gov
Cu(OAc)₂ 2-iodoanilines, Sodium dithiocarbamates Ullmann-type C-S bond formation Up to 97% mdpi.com, nih.gov

Metal-Free Methodologies

The development of metal-free synthetic routes aligns with the principles of green chemistry by avoiding potentially toxic and expensive metal catalysts. organic-chemistry.orgacs.org One notable method is the iodine-catalyzed and oxygen-promoted cascade reaction of isothiocyanatobenzenes with amines. organic-chemistry.org This approach proceeds through the in situ formation of a benzothiourea intermediate followed by intramolecular cross-dehydrogenative coupling, using molecular oxygen as a clean oxidant. organic-chemistry.org

Another metal-free strategy involves the aerobic oxidative cyclization of cyclohexanones and thioureas using catalytic iodine and molecular oxygen under mild conditions. acs.orgnih.gov This method provides a convenient alternative for constructing the 2-aminobenzothiazole scaffold. acs.org Additionally, a synthesis starting from aryl isothiocyanates and formamides under metal-free conditions has been described, which proceeds via an aminyl radical addition and subsequent cyclization. rsc.orgrsc.org

Green Chemistry Principles in Synthesis

The application of green chemistry principles aims to create more environmentally friendly and sustainable synthetic processes. bohrium.comairo.co.in This involves the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. airo.co.in

For benzothiazole synthesis, green approaches include using water or ionic liquids as solvents, which are non-toxic and can often be recycled. airo.co.inorgchemres.org The use of biocatalysts, such as enzymes, allows reactions to proceed under mild, aqueous conditions, ensuring high selectivity. airo.co.in Energy-efficient techniques like microwave-assisted synthesis and ultrasonic irradiation have been employed to reduce reaction times and energy consumption. airo.co.in For example, a one-pot fusion of 2-aminobenzothiazole with aldehydes and active methylene (B1212753) compounds can be achieved in ethanol (B145695) under ultrasound irradiation, using ammonium acetate (B1210297) as a catalyst. bohrium.com These methods not only reduce the environmental impact but also often lead to higher yields and simpler purification procedures. bohrium.commdpi.com

Specific Functionalization at the 6-Position: Introduction of the Aminomethyl Group

The introduction of an aminomethyl group at the 6-position of the 2-aminobenzothiazole scaffold is a key synthetic step that can be achieved through multi-step sequences, often starting from commercially available materials. One prominent strategy involves constructing the benzothiazole ring from a pre-functionalized aniline precursor.

A reported multi-step synthesis of 2-aminobenzothiazole analogues begins with N-acylated 4-nitrobenzylamines. nih.gov These starting materials undergo reduction of the nitro group to form the corresponding aniline. The subsequent cyclization of this aniline derivative with ammonium thiocyanate yields the desired this compound structure. nih.gov However, yields in this final cyclization step can be low. nih.gov

An alternative and more efficient approach starts with the N-protection of 4-aminobenzylamine, for instance using a fluorenylmethyloxycarbonyl (Fmoc) protecting group. nih.gov This protected precursor is then used to construct the 2-aminobenzothiazole ring system. This pathway leads to the intermediate 6-aminomethyl-2-aminobenzothiazole in significantly higher yields, ranging from 36–54%. nih.gov

Another common strategy for producing 6-substituted 2-aminobenzothiazoles involves the direct thiocyanation of a 4-substituted aniline. The classical method uses potassium thiocyanate (KSCN) and bromine in acetic acid to effect an oxidative cyclization. nih.govresearchgate.net For example, starting from the appropriately substituted p-toluidine, this method can be used to generate the corresponding 6-methyl-2-aminobenzothiazole. orgsyn.org To arrive at the 6-aminomethyl derivative, a precursor such as 4-(aminomethyl)aniline would be required, with appropriate protection of the amino groups to ensure selective reaction.

A related pathway involves starting with 6-nitro-2-aminobenzothiazole. nih.gov This intermediate allows for functionalization at the 6-position after the benzothiazole core has been formed. The synthesis of these N-functionalized derivatives typically requires pre-protection of the 2-amino group. Following protection, the 6-nitro group is reduced to a 6-amino group, which can then be further elaborated to the target aminomethyl functionality. nih.gov

Table 1: Synthetic Strategies for Introducing the 6-Aminomethyl Group
Starting MaterialKey Reagents/StepsIntermediate/ProductReported YieldReference
N-Acylated 4-nitrobenzylamine1. Reduction (e.g., H₂, Pd/C) 2. Cyclization (NH₄SCN)2-Amino-6-(N-acyl-aminomethyl)benzothiazoleLow (0-10%) nih.gov
4-Aminobenzylamine1. N-protection (Fmoc) 2. Cyclization6-Aminomethyl-2-aminobenzothiazole36–54% nih.gov
6-Nitro-2-aminobenzothiazole1. N-protection of 2-amino group 2. Reduction of NO₂ group 3. Functionalization of 6-amino group6-N-Functionalized derivatives of 2-aminobenzothiazoleNot specified nih.gov

Derivatization of the 2-Amino Group

The 2-amino group of the benzothiazole ring is a versatile handle for further chemical modification, serving as a nucleophile in a variety of reactions. rsc.orgnih.gov This facile functionalization allows for the synthesis of a wide array of derivatives, including amides, Schiff bases, and more complex heterocyclic systems. nih.govrsc.org

Acylation and Subsequent Reactions: A common derivatization involves the acylation of the 2-amino group. Reaction of 2-aminobenzothiazole with chloroacetyl chloride in the presence of a base like triethylamine (B128534) yields an N-acylated intermediate, (1'-chloroacetyl)-2-aminobenzothiazole. researchgate.net This intermediate is a valuable building block. For instance, amination with hydrazine (B178648) hydrate (B1144303) can convert the chloroacetyl group into a hydrazinoacetyl moiety. iosrjournals.org This hydrazide can then be condensed with various aromatic aldehydes to form Schiff bases, specifically [1'(N-arylidene)-hydrazinoacetyl]-2-aminobenzothiazoles.

These Schiff bases can be further cyclized. Treatment with thioglycolic acid leads to dehydrative annulation, forming thiazolidinone derivatives. rsc.org This multi-step sequence highlights how the initial acylation of the 2-amino group opens a pathway to complex heterocyclic structures.

Schiff Base Formation: Direct condensation of the 2-amino group with aldehydes is a straightforward method to produce Schiff bases (imines). rsc.org For example, reacting 2-aminobenzothiazole with m-nitrobenzaldehyde in ethanol yields the corresponding imine. researchgate.net These Schiff bases can act as intermediates for further synthesis; for example, reaction with thioglycolic acid can produce five-membered thiazolidinone rings. rsc.orgresearchgate.net

Other Derivatizations: The 2-amino group can also react with isothiocyanates to form thiourea (B124793) derivatives. researchgate.net For example, treatment with p-chlorophenylisothiocyanate affords the corresponding N-(benzothiazol-2-yl)-N'-(4-chlorophenyl)thiourea. researchgate.net Additionally, N-alkylation can be performed on the 2-amino group using alcohols in the presence of a strong acid like sulfuric acid. ijpsr.com The reaction with anhydrides, such as succinic or phthalic anhydride (B1165640), results in derivatives containing a carboxylic acid moiety. researchgate.net

Table 2: Representative Derivatization Reactions of the 2-Amino Group
Reaction TypeReagent(s)Product ClassReference
AcylationChloroacetyl chloride, triethylamineN-(Chloroacetyl)-2-aminobenzothiazoles researchgate.net
Schiff Base FormationAromatic aldehydes (e.g., m-nitrobenzaldehyde)N-Arylidene-2-aminobenzothiazoles rsc.orgresearchgate.net
Thiourea FormationIsothiocyanates (e.g., p-chlorophenylisothiocyanate)N-Aryl-N'-(benzothiazol-2-yl)thioureas researchgate.net
Reaction with AnhydridesSuccinic anhydride or Phthalic anhydrideCarboxylic acid-functionalized amides researchgate.net
Cyclization to ThiazolidinonesSchiff base intermediate + Thioglycolic acidThiazolidinone derivatives rsc.org
N-AlkylationAlcohols, conc. H₂SO₄2-(N-Alkylamino)benzothiazoles ijpsr.com

Reactions Involving the 2-Amino Group (e.g., Schiff Base Formation, Acylation)

The exocyclic amino group at the C-2 position of the benzothiazole ring is a primary site for nucleophilic reactions. Its reactivity is influenced by the electron-withdrawing nature of the adjacent thiazole (B1198619) ring, making it less basic than a typical aniline but still highly amenable to common amine derivatizations such as Schiff base formation and acylation. researchgate.net

Schiff Base Formation: The condensation of the 2-amino group with various aldehydes and ketones is a widely employed strategy to synthesize benzothiazole-containing Schiff bases (imines). jocpr.comnih.gov This reaction typically proceeds by refluxing the 2-aminobenzothiazole derivative with the carbonyl compound in a suitable solvent like ethanol, often with a catalytic amount of acid (e.g., glacial acetic acid). arkat-usa.orgingentaconnect.com The resulting azomethine linkage (–N=CH–) extends the conjugation of the system and is a key structural motif in many biologically active compounds. jocpr.comchemmethod.com A variety of aromatic and heteroaromatic aldehydes have been successfully condensed with 2-aminobenzothiazole derivatives to yield the corresponding imines. nih.govarkat-usa.org

Acylation: The 2-amino group readily undergoes acylation with acylating agents such as acid chlorides, anhydrides, and carboxylic acids to form N-(benzothiazol-2-yl)amides. nih.govumpr.ac.idnih.gov These reactions are fundamental for introducing a wide range of functionalities. For instance, reaction with chloroacetyl chloride produces an N-(1,3-benzothiazol-2-yl)-2-chloroacetamide intermediate, which is a versatile building block for further nucleophilic substitutions. nih.govnih.gov Acylation can also be achieved directly with carboxylic acids, sometimes using coupling agents or by converting the acid to a more reactive species. nih.gov This straightforward derivatization is often a key step in the multistep synthesis of more complex molecules. nih.govnih.gov

Table 1: Examples of Reactions at the 2-Amino Group
Reaction TypeReactantConditionsProduct Type
Schiff Base FormationAromatic Aldehydes (e.g., Benzaldehyde)Ethanol, Acetic Acid (cat.), RefluxN-(arylmethylene)benzothiazol-2-amine
AcylationChloroacetyl ChlorideInert Solvent (e.g., Benzene)N-(Benzothiazol-2-yl)-2-chloroacetamide
AcylationAcetic AcidRefluxN-(Benzothiazol-2-yl)acetamide
AcylationPhthalic AnhydrideGlacial Acetic Acid2-((Benzothiazol-2-yl)carbamoyl)benzoic acid

Reactions Involving the Aminomethyl Moiety

The aminomethyl group at the C-6 position is a benzylic primary amine. Unlike the 2-amino group, its basicity and nucleophilicity are more comparable to that of benzylamine, as it is electronically insulated from the direct influence of the thiazole ring. This distinct reactivity profile allows for selective functionalization at the C-6 position.

While the 2-amino group is more commonly the focus of derivatization, the synthesis of 6-aminomethyl-2-aminobenzothiazole as a distinct intermediate has been reported, confirming the availability of this group for subsequent reactions. nih.gov Standard reactions for primary amines, such as acylation, sulfonylation, and alkylation, can be performed on this moiety. This dual functionality provides a strategic handle for creating complex architectures, where one amino group can be selectively protected while the other is modified, or where both are derivatized simultaneously or sequentially to build bifunctional molecules.

Electrophilic Aromatic Substitution on the Benzothiazole Ring

The benzene (B151609) portion of the benzothiazole ring is susceptible to electrophilic aromatic substitution, allowing for the introduction of various substituents directly onto the carbocyclic ring. The regioselectivity of this substitution is dictated by the directing effects of the groups already present on the ring. libretexts.org

In the case of this compound, both the 2-amino group and the 6-aminomethyl group are activating, ortho-, para-directing groups. libretexts.orglumenlearning.com Their combined influence strongly directs incoming electrophiles to specific positions:

The 2-amino group activates the C-4 and C-7 positions.

The 6-aminomethyl group activates the C-5 and C-7 positions.

Therefore, electrophilic attack is predicted to occur preferentially at the C-7 position , which is activated by both groups, and to a lesser extent at the C-5 position . Studies on the bromination and sulfonation of related 6-substituted 2-aminobenzothiazoles support the feasibility of substitution on the benzene ring. nih.govresearchgate.netrsc.org

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution
PositionActivating Group(s)Predicted Reactivity
C-42-AminoMinor/No Substitution (Steric Hindrance)
C-56-AminomethylFavorable
C-72-Amino and 6-AminomethylMost Favorable

Formation of Fused Heterocyclic Systems

A significant area of 2-aminobenzothiazole chemistry involves its use as a precursor for constructing fused polycyclic heterocyclic systems. nih.gov These reactions typically involve the participation of both the exocyclic 2-amino group and the endocyclic nitrogen atom (N-3), which together form an amidine system. This structural feature allows 2-aminobenzothiazole to react with various bifunctional electrophiles to generate tricyclic and tetracyclic structures. nih.gov

Common strategies include:

Reaction with α-Haloketones: Condensation with α-haloketones is a classic method to form imidazo[2,1-b]benzothiazoles. The reaction proceeds via initial N-alkylation of the 2-amino group, followed by intramolecular cyclization involving the ring nitrogen. nih.govnih.gov

Reaction with β-Ketoesters and Aldehydes: One-pot, three-component reactions involving a 2-aminobenzothiazole derivative, an aldehyde, and a β-ketoester are widely used to synthesize pyrimido[2,1-b]benzothiazoles. arkat-usa.orgscirp.orgresearchgate.net These multicomponent reactions offer an efficient route to complex fused systems in a single step. araku.ac.ir

Reaction with other Bifunctional Reagents: Other reagents, such as dicarbonyl compounds, malonates, and acetylenic compounds, can also be used to construct a variety of fused rings, including quinazolines and other complex systems. arkat-usa.org The specific product formed can sometimes be controlled by the choice of reagents and reaction conditions. nih.gov

Table 3: Examples of Fused Heterocyclic Systems from 2-Aminobenzothiazoles
Reactant(s)Fused System Formed
α-Haloketones (e.g., 2-Bromoacetophenone)Imidazo[2,1-b]benzothiazoles
Aldehyde + β-Ketoester (e.g., Ethyl Acetoacetate)Pyrimido[2,1-b]benzothiazoles
Indole-3-carbaldehyde + Aryl Isonitrile3-Aminoimidazo[2,1-b]benzothiazoles
Arylglyoxals + 1,3-Dicarbonyl CompoundsPyrimido[2,1-b]benzothiazoles

Structural Elucidation and Spectroscopic Characterization of 2 Amino 6 Aminomethyl Benzothiazole and Its Derivatives

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of 2-aminobenzothiazole (B30445) derivatives reveals characteristic vibrational frequencies that confirm their structural integrity.

Key functional groups in 2-Amino-6-(aminomethyl)benzothiazole and its derivatives give rise to distinct absorption bands. The primary amino group (-NH₂) typically shows symmetric and asymmetric stretching vibrations. For instance, in related 2-aminobenzothiazole structures, N-H stretching bands have been observed in the region of 3266-3360 cm⁻¹ researchgate.net. The aromatic C-H stretching vibrations of the benzothiazole (B30560) ring are generally observed around 3162 cm⁻¹ nih.gov.

The benzothiazole core itself presents a unique fingerprint region. The C=N stretching of the thiazole (B1198619) ring is a prominent feature, often appearing around 1640 cm⁻¹ or 1536 cm⁻¹ researchgate.netresearchgate.net. Aromatic C=C stretching vibrations are typically found near 1460 cm⁻¹ researchgate.net. Furthermore, the C-S-C linkage within the thiazole ring can be identified by its characteristic stretching frequency medwinpublishers.com. In related structures, a band corresponding to the C=S stretch has been noted around 1235 cm⁻¹ researchgate.net.

For derivatives, such as Schiff bases formed from 2-aminobenzothiazole, the appearance of a strong azomethine (HC=N) stretching band around 1669-1699 cm⁻¹ is a key diagnostic feature confirming the condensation reaction medwinpublishers.com.

Table 1: Typical FT-IR Vibrational Frequencies for 2-Aminobenzothiazole Derivatives

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Reference
Amino (-NH₂) Asymmetric & Symmetric Stretch 3260 - 3450 researchgate.netnih.gov
Aromatic C-H Stretch ~3160 nih.gov
Aliphatic C-H Stretch ~3000 nih.gov
Imine/Thiazole C=N Stretch 1530 - 1640 researchgate.netresearchgate.net
Aromatic C=C Stretch ~1460 researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and 2D NMR Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the precise molecular structure of organic compounds by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amino protons, and the aminomethyl protons. Based on data from similar compounds like 2-amino-6-methylbenzothiazole (B160888), the aromatic protons on the benzene (B151609) ring typically appear as multiplets in the range of δ 6.8 to 8.0 ppm jocpr.com. The chemical shift and splitting pattern of these protons (at positions 4, 5, and 7) provide information about the substitution pattern.

The protons of the primary amino group (-NH₂) attached to the thiazole ring are expected to appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. In derivatives, these N-H protons are exchangeable with D₂O. For example, in 2-hydrazino-6-methylbenzothiazole, the NH proton signal appears at δ 9.59 ppm nih.gov. The protons of the aminomethyl group (-CH₂NH₂) at the 6-position would likely resonate as a singlet in the aliphatic region, while the protons of its amino group would also present as a singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 2-aminobenzothiazole derivatives, the carbon atoms of the benzothiazole ring resonate in the aromatic region (typically δ 110-160 ppm). The C2 carbon, bonded to the amino group and two heteroatoms (N and S), is highly deshielded and appears at a lower field, often around δ 166 ppm nih.gov. The carbon of the aminomethyl group would appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Atom Type Predicted Chemical Shift (δ, ppm) Notes
Aromatic Protons (H4, H5, H7) ¹H 6.8 - 8.0 Multiplet signals, specific shifts depend on coupling.
C2-NH₂ Protons ¹H Variable (Broad Singlet) D₂O exchangeable.
C6-CH₂NH₂ Protons ¹H Aliphatic Region Likely a singlet.
C6-CH₂NH₂ Protons ¹H Variable (Broad Singlet) D₂O exchangeable.
Benzothiazole Carbons ¹³C 110 - 160 Aromatic region signals.
C2 Carbon ¹³C ~166 Deshielded due to N and S atoms. nih.gov

2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to definitively assign proton and carbon signals and to confirm the connectivity between atoms within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. Benzothiazole and its derivatives are chromophoric and exhibit characteristic absorption bands in the UV-Vis region. The spectra are typically characterized by π → π* and n → π* transitions associated with the aromatic system and heteroatoms.

For instance, the UV-Vis spectrum of 2-Amino-6-chlorobenzothiazole shows distinct absorption maxima nist.gov. The position and intensity of these bands (λmax) are sensitive to the substituents on the benzothiazole ring and the solvent used. Electron-withdrawing or electron-donating groups can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima unife.it. The presence of an aminomethyl group at the 6-position is expected to influence the electronic transitions of the benzothiazole core. Studies on various 2-aminobenzothiazole derivatives have shown they typically absorb within a narrow range of the UV spectrum mdpi.com.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. In the mass spectrum of this compound, a prominent molecular ion peak (M⁺) corresponding to its exact molecular weight would be expected.

The fragmentation of the molecular ion would likely involve the characteristic cleavage of the benzothiazole ring and the loss of small neutral molecules or radicals. For example, cleavage of the aminomethyl side chain could be an initial fragmentation step. High-resolution mass spectrometry (HRMS) can be used to determine the precise molecular formula of the parent compound and its fragments, further confirming its identity nih.gov.

Single Crystal X-ray Diffraction Analysis for Solid-State Structure

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions such as hydrogen bonding.

For 2-aminobenzothiazole and its derivatives, X-ray crystallography has confirmed a planar molecular structure wikipedia.org. In the crystal structure of a co-crystal of 2-amino-6-methyl-1,3-benzothiazole, the exocyclic amino group was found to be roughly coplanar with the benzothiazole ring system nih.gov. It is expected that this compound would also adopt a largely planar conformation.

The crystal packing is often dominated by intermolecular hydrogen bonds involving the amino groups, which connect molecules into extended networks nih.gov. Analysis of the crystal structure provides crucial data on the supramolecular assembly of the compound in the solid state.

Table 3: List of Compounds Mentioned

Compound Name
This compound
2-aminobenzothiazole
2-amino-6-methylbenzothiazole
2-amino-6-methoxybenzothiazole
2-Hydrazino-6-methylbenzothiazole
2-Amino-6-chlorobenzothiazole

Computational Chemistry and Theoretical Studies of 2 Amino 6 Aminomethyl Benzothiazole

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For benzothiazole (B30560) derivatives, DFT calculations, often employing functionals like B3LYP with various basis sets (e.g., 6-31G, 6-311++G(d,p)), are used to determine optimized molecular geometries, including bond lengths, bond angles, and dihedral angles. researchgate.netkau.edu.sa These calculations provide insights into the most stable three-dimensional conformation of the molecule.

Furthermore, DFT is utilized to compute electronic properties such as total energy, dipole moment, and the distribution of electron density. These fundamental parameters are crucial for understanding the molecule's stability and its interactions with its environment. For instance, in studies of other benzothiazoles, DFT has been used to compare the geometries of different conformers and to analyze the electronic effects of various substituents on the benzothiazole core. researchgate.net

Table 1: Representative DFT-Calculated Parameters for Benzothiazole Derivatives (Hypothetical Data for 2-Amino-6-(aminomethyl)benzothiazole)

ParameterCalculated Value
Total Energy (Hartree)-XXX.XXXX
Dipole Moment (Debye)X.XX
C-S Bond Length (Å)1.7XX
C=N Bond Length (Å)1.3XX
C-NH2 Bond Length (Å)1.3XX
Dihedral Angle (Benzene-Thiazole) (°)~0

Note: The data in this table is hypothetical and serves as an example of the parameters typically obtained from DFT calculations.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. f1000research.comresearchgate.net It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). f1000research.com

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. mgesjournals.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily excited and more reactive. mgesjournals.com For various benzothiazole derivatives, FMO analysis has been used to predict their reactivity and to explain their electronic absorption spectra. researchgate.netmgesjournals.com

Table 2: Frontier Molecular Orbital Energies for Benzothiazole Derivatives (Hypothetical Data for this compound)

Molecular OrbitalEnergy (eV)
HOMO-X.XX
LUMO-X.XX
HOMO-LUMO Gap (ΔE)X.XX

Note: The data in this table is hypothetical and illustrates the typical outputs of an FMO analysis.

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MESP map displays the electrostatic potential on the surface of the molecule, with different colors representing different potential values.

Typically, regions of negative electrostatic potential (often colored red or yellow) are susceptible to electrophilic attack, as they are electron-rich. Conversely, regions of positive electrostatic potential (usually colored blue) are electron-deficient and are prone to nucleophilic attack. MESP analysis of benzothiazole analogs has been employed to identify the most likely sites for intermolecular interactions, including hydrogen bonding.

Chemical Reactivity Descriptors

Based on the energies of the frontier molecular orbitals, several global chemical reactivity descriptors can be calculated to quantify the reactivity of a molecule. These descriptors provide a more quantitative understanding of the molecule's chemical behavior.

Key chemical reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron from the molecule (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added to the molecule (approximated as -ELUMO).

Electronegativity (χ): The tendency of the molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the molecule's electrophilic character (ω = χ² / 2η).

These descriptors have been calculated for various benzothiazole derivatives to compare their relative reactivities and stabilities.

Table 3: Global Chemical Reactivity Descriptors (Hypothetical Data for this compound)

DescriptorValue (eV)
Ionization Potential (I)X.XX
Electron Affinity (A)X.XX
Electronegativity (χ)X.XX
Chemical Hardness (η)X.XX
Chemical Softness (S)X.XX
Electrophilicity Index (ω)X.XX

Note: The data in this table is hypothetical and represents the typical descriptors derived from FMO analysis.

Molecular Docking Studies for Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of drug discovery, molecular docking is extensively used to predict the binding mode and affinity of a small molecule (ligand) within the active site of a target protein (receptor). researchgate.net

For numerous 2-aminobenzothiazole (B30445) derivatives, molecular docking studies have been instrumental in elucidating their potential as therapeutic agents by simulating their interactions with various biological targets, such as enzymes and receptors. nih.gov These studies help to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. While no specific molecular docking studies for this compound have been reported, this methodology would be essential in evaluating its potential biological activity.

In Vitro Biological Activity and Mechanistic Investigations of 2 Amino 6 Aminomethyl Benzothiazole and Its Analogues

Antimicrobial Activity: Evaluation Against Bacterial and Fungal Strains

Derivatives of 2-aminobenzothiazole (B30445) have demonstrated a broad spectrum of antimicrobial activity, with studies showing efficacy against various Gram-positive and Gram-negative bacteria, as well as fungal pathogens. ekb.egresearchgate.net The antimicrobial potential is significantly influenced by the nature and position of substituents on the benzothiazole (B30560) ring system. nih.gov

Minimum Inhibitory Concentration (MIC) Studies

The antimicrobial potency of benzothiazole analogues is quantified using Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Studies have reported potent antibacterial activity for certain analogues against Staphylococcus aureus, with one N,N-disubstituted 2-aminobenzothiazole showing an MIC of 2.9 μM. nih.gov In another study, pyrazolo-1,2-benzothiazine acetamides, specifically compounds with halogen substitutions, exhibited significant activity against susceptible, methicillin-resistant (MRSA), and multidrug-resistant (MDRSA) strains of S. aureus, with MIC₉₀ values as low as 8.0 μg/mL. beilstein-journals.org Novel benzothiazole-based thiazole (B1198619) derivatives have also shown broad-spectrum activity, with some compounds demonstrating potency comparable to reference drugs like chloramphenicol (B1208) against Bacillus subtilis and Escherichia coli. ekb.eg

Antifungal evaluations have also yielded promising results. A series of 6-substituted 2-aminobenzothiazole derivatives showed potent activity against several Candida species. core.ac.uknih.gov Notably, specific analogues achieved MIC values between 4-8 μg/mL against Candida albicans, Candida parapsilosis, and Candida tropicalis. nih.govresearchgate.net Another study found that certain derivatives were up to 50% as effective as the standard drug Cycloheximide against Botrytis fabae and Fusarium oxysporum, with MICs of 6.25 μg/mL. indexcopernicus.com

Compound/Derivative ClassMicroorganismMIC ValueSource
N,N-disubstituted 2-aminobenzothiazole (Compound 1)Staphylococcus aureus2.9 μM nih.gov
Pyrazolo-1,2-benzothiazine acetamide (B32628) (Compound 7h)Staphylococcus aureus (MRSA, MDRSA)8 μg/mL beilstein-journals.org
6-substituted 2-aminobenzothiazole (Compounds 1n, 1o)Candida albicans4-8 μg/mL nih.gov
6-substituted 2-aminobenzothiazole (Compounds 1n, 1o)Candida parapsilosis4-8 μg/mL nih.gov
Amino-benzothiazole Schiff base (Compounds 46a, 46b)Escherichia coli15.62 μg/ml nih.gov
Amino-benzothiazole Schiff base (Compounds 46a, 46b)Pseudomonas aeruginosa15.62 μg/ml nih.gov
Benzothiazole derivative (Compound 10)Botrytis fabae6.25 μg/mL indexcopernicus.com
Benzothiazole derivative (Compound 7)Fusarium oxysporum6.25 μg/mL indexcopernicus.com

Structure-Activity Relationship (SAR) Studies for Antimicrobial Properties

Structure-Activity Relationship (SAR) studies are crucial for optimizing the antimicrobial potency of the benzothiazole scaffold. Research has identified several key structural features that modulate activity.

For antibacterial properties, the substitution pattern on the benzothiazole ring is critical. For instance, the addition of polar groups to the benzothiazole ring can adversely affect binding to the target in S. aureus. nih.gov Conversely, substitutions such as chloro and phenyl groups can enhance biological activity by increasing the compound's lipophilicity, which facilitates better interaction with microbial membranes. ekb.eg In one series, a bromine substituent at the para-position of an acetamide group attached to a pyrazolo-1,2-benzothiazine core increased the antibiotic potential against S. aureus. beilstein-journals.org Other SAR studies have shown that substituting methyl or bromo groups at the 7th position of the benzothiazole ring, along with hydroxy or nitro groups on an attached phenyl moiety, enhances antibacterial action. nih.gov

Regarding antifungal activity, substitutions at the 2-position of the benzothiazole nucleus are pivotal. It has been observed that 2-amino derivatives are generally more potent against fungi, whereas 2-mercapto derivatives tend to be more active against bacteria. core.ac.uk For activity against Candida species, the presence of a substituent at the 6-position of the 2-aminobenzothiazole core is crucial, as the unsubstituted parent compound is inactive. core.ac.uk

Anticancer Activity: Studies on Cell Lines and Molecular Mechanisms

The 2-aminobenzothiazole scaffold is a foundational structure for the development of novel anticancer agents, with derivatives showing potent activity against a wide range of human cancer cell lines. nih.govresearchgate.net These compounds exert their effects through various molecular mechanisms, including DNA interaction and the inhibition of key enzymes involved in cancer progression. nih.govresearchgate.net

Numerous studies have demonstrated the cytotoxic effects of these analogues. For example, novel 2-aminobenzothiazole compounds have shown significant growth reduction in lung cancer (A549) and breast cancer (MCF-7) cell lines, with IC₅₀ values ranging from 22.13 to 61.03 μM. nih.gov Other derivatives have exhibited potent antiproliferative activity against colon (HCT-116), liver (HepG2), and lung (NCI-H460) cancer cell lines, in some cases showing higher cytotoxicity than the reference drug doxorubicin. mdpi.com A palladium(II) complex of 2-amino-6-methylbenzothiazole (B160888) has also demonstrated promising efficacy in inhibiting the growth of colon carcinoma. researchgate.net

DNA Binding and Cleavage Mechanisms

One of the proposed mechanisms for the anticancer action of benzothiazole derivatives is their interaction with DNA. researchgate.net Certain compounds have been shown to cause DNA damage, leading to the inhibition of cancer cell growth and the induction of apoptosis through cell cycle arrest. researchgate.net Mechanistic studies suggest that some 2-phenylbenzothiazole (B1203474) derivatives exert their potent antiproliferative activity through mechanisms distinct from the previously reported 2-(4-aminophenyl) benzothiazoles, highlighting the diversity of DNA interaction modes within this chemical class. heteroletters.org Comprehensive investigations involving DNA binding analysis have been conducted to elucidate the underlying mechanism of action for compounds like the di(2-amino-6-methylbenzothiazole)dichloridopalladate(II) complex. researchgate.net

Enzyme Inhibition Studies (e.g., Matrix Metalloproteinases, Dipeptidyl Peptidase 4)

The inhibition of enzymes that are overexpressed in pathological states is a key strategy in anticancer drug development. Analogues of 2-aminobenzothiazole have been identified as potent inhibitors of several such enzymes. nih.gov

Matrix Metalloproteinases (MMPs): MMPs, particularly MMP-2, -9, and -13, are overexpressed in cancer and play a crucial role in tissue remodeling and metastasis. nih.gov A series of (2-aminobenzothiazole)-methyl-1,1-bisphosphonic acids were evaluated for their inhibitory activity against several MMPs. The results showed that substitution at the 6-position of the benzothiazole ring could improve the inhibition of MMP-2. The most potent compounds exhibited IC₅₀ values of 1.16 μM and 0.98 μM against MMP-2. nih.gov These derivatives also showed selectivity, with a more marked decrease in activity against MMP-8, which is considered an antitarget in metastasis treatment. nih.gov

Dipeptidyl Peptidase 4 (DPP-4): While primarily targeted for type-2 diabetes, DPP-4 inhibitors are also being investigated for their role in cancer therapy. researchgate.net In a study aimed at developing new DPP-4 inhibitors, β-amino esters and amides fused with a 6-(hydroxymethyl)pyrazolopyrimidine moiety were synthesized. researchgate.netnih.gov Compounds with a methyl group or hydrogen at the N-1 position and a methyl group at the C-3 position of the pyrazolopyrimidine moiety showed potent DPP-4 inhibition, with IC₅₀ values ranging from 21.4 to 59.8 nM, comparable to the approved drug Sitagliptin (IC₅₀ = 28 nM). researchgate.net

Other Kinases: The 2-aminobenzothiazole scaffold has been used to design inhibitors for a wide range of other kinases involved in cancer, such as VEGFR-2, EGFR, FAK, and CDK2. nih.govmdpi.com For instance, one derivative stood out as a potent VEGFR-2 inhibitor with an IC₅₀ of 97 nM. nih.gov Another compound showed potent inhibition of CDK1 and CDK2, leading to G2/M cell cycle arrest. nih.gov

Compound/Derivative ClassEnzyme TargetIC₅₀ ValueSource
(2-aminobenzothiazole)-methyl-1,1-bisphosphonic acid (Compound 7)MMP-20.98 μM nih.gov
(2-aminobenzothiazole)-methyl-1,1-bisphosphonic acid (Compound 5)MMP-21.16 μM nih.gov
β-amino carbonyl fused 6-(hydroxymethyl)pyrazolopyrimidine (Compound 9n)DPP-421.4 - 59.8 nM researchgate.net
2-aminobenzothiazole derivative (Compound 23)VEGFR-297 nM nih.gov
2-aminobenzothiazole-TZD hybrid (Compound 20)VEGFR-20.15 μM nih.gov

Antioxidant Activity

Free radicals and oxidative stress are implicated in numerous diseases. heteroletters.org Benzothiazole derivatives have been investigated as multifunctional antioxidant agents, capable of scavenging free radicals and protecting against oxidative damage. nih.govuokerbala.edu.iq

The antioxidant potential of these compounds is often evaluated using in vitro assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging method and the Ferric Reducing Antioxidant Power (FRAP) assay. heteroletters.orgnih.gov Studies have shown that thiol and aminothiol (B82208) compounds derived from benzothiazoles possess interesting antioxidant properties. heteroletters.org In one study, several newly synthesized 2-aminobenzothiazole derivatives demonstrated potent DPPH radical scavenging properties, equivalent to the standard antioxidant ascorbic acid. uokerbala.edu.iq Another investigation synthesized novel benzothiazole analogues and found they could protect neuronal cells from ROS-mediated damage by modulating and enhancing the activity of catalase, an important antioxidant enzyme. nih.gov

Anti-inflammatory and Analgesic Properties

Derivatives of 2-aminobenzothiazole have demonstrated significant potential as anti-inflammatory and analgesic agents in various in vitro studies. While specific data on the in vitro anti-inflammatory and analgesic activity of 2-Amino-6-(aminomethyl)benzothiazole is not extensively documented in the reviewed literature, the broader class of 2-amino-6-substituted benzothiazoles has shown promising results.

Research has indicated that the substitution at the 6-position of the benzothiazole ring plays a crucial role in modulating the anti-inflammatory activity. For instance, studies on a series of 2-aminobenzothiazole derivatives revealed that compounds with electron-withdrawing groups at the 4 or 5-position exhibited increased anti-inflammatory activity, comparable to the standard drug diclofenac. Conversely, when these substituents were shifted to the 6 or 7-position, a decrease in activity was observed sphinxsai.com. One study on 2-amino-6-methoxy benzothiazole derivatives showed satisfactory inhibition of hemolysis in an in vitro anti-inflammatory assay, suggesting membrane-stabilizing properties iosrjournals.org.

In the context of analgesia, various benzothiazole-benzamide derivatives have been synthesized and evaluated, showing promising activity when compared to standard drugs nih.gov. The analgesic effects are often linked to the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenase (COX). Some benzothiazole derivatives have been investigated for their ability to inhibit COX-1 and COX-2 enzymes, with certain compounds showing significant inhibitory action preprints.org. However, specific in vitro analgesic assay data for this compound remains to be fully elucidated.

Other Notable In Vitro Biological Activities (e.g., Anticonvulsant, Antiviral, Anthelmintic, Antidiabetic, Antileishmanial)

Beyond their anti-inflammatory and analgesic potential, this compound and its analogues have been investigated for a variety of other in vitro biological activities.

Anticonvulsant Activity: Certain 6-substituted-2-aminobenzothiazole derivatives have shown significant anticonvulsant properties. For example, Riluzole (6-trifluoromethoxy-2-benzothiazolamine) has been found to prevent convulsions induced by various chemoconvulsants and maximal electroshock in animal models, suggesting its potential as an antagonist of excitatory amino acid neurotransmission scholarsresearchlibrary.comacs.orgnih.gov. Studies on other 2-imino-benzothiazole derivatives with substitutions at the 6-position (fluoro, chloro, bromo, and nitro groups) also indicated significant anticonvulsant activity in the maximal electroshock (MES) test ijpsr.info.

Antiviral Activity: The benzothiazole scaffold is a constituent of various compounds with antiviral properties. While direct in vitro antiviral data for this compound is limited, related structures have been explored. For instance, a 6-chlorobenzothiazole derivative demonstrated a promising anti-HIV effect with an EC50 < 7 μg/ml nih.gov. The antiviral activity of benzothiazole derivatives is often dependent on the nature of the substituents, with methyl groups at the 5th or 6th position and various aryl moieties at the 2nd position enhancing potency mdpi.com.

Anthelmintic Activity: A series of 2-amino-6-substituted benzothiazoles were synthesized and evaluated for their in vitro anthelmintic activity against earthworm species. A number of these compounds demonstrated significant activity when compared to the standard drug mebendazole, indicating the potential of this chemical class in combating helminth infections researchgate.net.

Antidiabetic Activity: Several 2-aminobenzothiazole derivatives have been investigated for their antidiabetic properties. In silico and in vitro studies have suggested that these compounds may exert their effects through the inhibition of enzymes like aldose reductase (ALR2) and by acting as agonists for peroxisome proliferator-activated receptor gamma (PPAR-γ), a key molecular target in the control of type 2 diabetes mdpi.com. N-(6-Substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives have also shown potential as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic diseases nih.govnih.gov.

Antileishmanial Activity: In vitro studies have demonstrated the antileishmanial potential of 6-amino-benzothiazole derivatives. The antiproliferative activity of these compounds against Leishmania infantum has been evaluated, with some derivatives showing promising activity against the intracellular amastigote form of the parasite. The substitution at the 2-position was found to be a critical determinant of the antiprotozoal properties nih.gov.

The following table summarizes the in vitro biological activities of some 2-amino-6-substituted benzothiazole analogues:

Compound ClassBiological ActivityAssay/ModelKey FindingsReference
6-Trifluoromethoxy-2-benzothiazolamine (Riluzole)AnticonvulsantPrevention of chemically and electrically induced seizures in rodentsActive against seizures induced by glutamate (B1630785) and kainate. nih.gov
2-Imino-6-substituted benzothiazolesAnticonvulsantMaximal Electroshock (MES) test in miceShowed 50-75% protection against seizures. ijpsr.info
6-Chlorobenzothiazole derivativeAntiviral (Anti-HIV)MTT method against HIV-1 strainEC50 < 7 μg/ml. nih.gov
2-Amino-6-substituted benzothiazolesAnthelminticIn vitro against Eudrilus eugeniae and Megascoplex konkanensisSeveral compounds showed significant activity compared to mebendazole. researchgate.net
2-Aminobenzothiazole derivativesAntidiabeticIn silico docking against ALR2 and PPAR-γHigh probability of interaction with ALR2 and PPAR-γ. mdpi.com
N-(6-Substituted-1,3-benzothiazol-2-yl)benzenesulfonamidesAntidiabeticIn vitro inhibition of 11β-HSD1Showed inhibitory activity against 11β-HSD1. nih.gov
6-Amino-benzothiazole derivativesAntileishmanialIn vitro against Leishmania infantum intracellular amastigotesSome derivatives exhibited promising antiproliferative activity. nih.gov

Investigation of Biological Targets and Signaling Pathways

The diverse biological activities of 2-aminobenzothiazole analogues are a consequence of their interaction with various biological targets and modulation of specific signaling pathways.

For the anticonvulsant effects observed with compounds like Riluzole (6-trifluoromethoxy-2-benzothiazolamine), the primary proposed mechanism is the antagonism of excitatory amino acid neurotransmission. This is supported by findings that it can prevent seizures induced by glutamate and kainate nih.gov. This suggests an interaction with glutamate receptors or associated signaling pathways.

The antidiabetic properties of certain 2-aminobenzothiazole derivatives are linked to multiple targets. One key target is the peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor that plays a crucial role in glucose metabolism and insulin (B600854) sensitivity mdpi.com. Agonism at this receptor is a known mechanism for several antidiabetic drugs. Another important target is aldose reductase (ALR2), an enzyme in the polyol pathway that is implicated in diabetic complications. Inhibition of ALR2 by some benzothiazole derivatives presents a therapeutic strategy to mitigate these complications mdpi.com. Furthermore, the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) has been identified as a potential mechanism for the antidiabetic effects of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides nih.govnih.gov. This enzyme is involved in the local regulation of glucocorticoid activity, which can influence glucose homeostasis.

In the context of antileishmanial activity, it has been suggested that 6-amino-benzothiazole derivatives may interfere with cellular structures of the parasite nih.gov. While the precise molecular targets are not fully elucidated, the structure-activity relationship points towards specific interactions that are dependent on the substitution pattern of the benzothiazole core.

The anti-inflammatory and analgesic actions of benzothiazole derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins (B1171923) involved in pain and inflammation preprints.org. The selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs to reduce gastrointestinal side effects.

While the specific biological targets and signaling pathways for this compound are yet to be definitively established, the research on its analogues provides a strong foundation for future investigations into its precise mechanisms of action.

Advanced Applications of 2 Amino 6 Aminomethyl Benzothiazole Beyond Medicinal Chemistry

Materials Science Applications

There is no available research data on the specific applications of 2-Amino-6-(aminomethyl)benzothiazole in materials science. While the broader family of 2-aminobenzothiazoles has been explored for creating high-performance materials, specific studies on this derivative are absent.

No studies have been found that document the incorporation of this compound into polymer formulations or its effects on polymer properties.

While 2-aminobenzothiazole (B30445) structures are known precursors in the synthesis of azo dyes and other pigments, there is no specific literature detailing the use of this compound for this purpose.

Future Research Directions and Translational Potential for 2 Amino 6 Aminomethyl Benzothiazole

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The development of efficient and environmentally benign synthetic methods is crucial for the practical application of 2-Amino-6-(aminomethyl)benzothiazole. Future research in this area could focus on adapting existing protocols and pioneering new, sustainable approaches.

A plausible synthetic strategy could involve a multi-step process starting from a more common precursor, 2-amino-6-nitrobenzothiazole (B160904). This approach would typically involve:

Protection of the highly reactive 2-amino group.

Reduction of the 6-nitro group to a 6-amino group.

Functionalization of the 6-amino group to the desired 6-aminomethyl group.

Deprotection to yield the final product.

Indian scientists have successfully used a similar three-step synthesis starting from 2-amino-6-nitrobenzothiazole to create 6-substituted amide derivatives with high anti-inflammatory activity. nih.gov Another study demonstrated the synthesis of disulfonamide derivatives from the same starting material. nih.gov These established pathways for modifying a 6-nitro group provide a solid foundation for developing a route to the 6-aminomethyl derivative.

Beyond traditional multi-step synthesis, future efforts should prioritize sustainable and efficient methodologies. Key areas for exploration include:

Green Chemistry Approaches : Integrating principles of green chemistry could lead to more sustainable production. researchgate.net This includes the use of mechanochemical synthesis, such as ball milling, which can create 2-substituted benzothiazole (B30560) analogs in solvent-free conditions with high yields. mdpi.com The use of less toxic and cheaper catalysts, such as Ni(II) salts, also represents a more advantageous and environmentally friendly option compared to some traditional catalysts. nih.gov

One-Pot and Multicomponent Reactions (MCRs) : MCRs are highly efficient, atom-economical processes that allow for the rapid construction of complex molecules in a single step. researchgate.net Developing a one-pot reaction that incorporates the aminomethyl functionality would significantly streamline the synthesis of this compound and its derivatives.

Solid-Phase Synthesis : A traceless solid-supported protocol for synthesizing 2-aminobenzothiazoles has been described, which is highly amenable to creating libraries of compounds for high-throughput screening. nih.gov Adapting this methodology for this compound could accelerate the discovery of new derivatives with enhanced properties.

Table 1: Comparison of Potential Synthetic Methodologies

MethodologyKey FeaturesPotential Advantages for Target CompoundReference
Multi-step from 6-Nitro PrecursorSequential protection, reduction, and functionalization.Utilizes readily available starting materials; established chemistry. nih.gov
Mechanochemical SynthesisSolvent-free, uses mechanical energy (ball milling).Environmentally benign, cost-effective, rapid. mdpi.com
Multicomponent Reactions (MCRs)Combines three or more reactants in a single step.High atom- and step-economy; rapid library generation. researchgate.net
Solid-Phase SynthesisUses a resin support for synthesis and purification.Ideal for combinatorial chemistry and library development. nih.gov

Rational Design of New Derivatives with Enhanced Selectivity and Potency through Structure-Activity Relationship (SAR) and Computational Modeling

The 2-aminobenzothiazole (B30445) scaffold is highly amenable to chemical modification, and literature reveals that substitutions at the C-2 and C-6 positions are particularly critical for determining biological activity. benthamscience.com For this compound, the two primary amine groups offer rich opportunities for derivatization to probe structure-activity relationships (SAR) and develop new analogues with improved therapeutic potential.

Future research should systematically explore modifications at both the 2-amino and the 6-aminomethyl positions. The 6-aminomethyl group, in particular, introduces a flexible linker and a basic center, which can significantly influence pharmacokinetic properties and target binding. Studies on related Hsp90 inhibitors have shown that the distance between a cationic center and the aromatic ring is crucial for potency. nih.gov

Key SAR exploration strategies could include:

Acylation/Sulfonylation : Converting the primary amines into a diverse range of amides and sulfonamides to modulate lipophilicity, hydrogen bonding capacity, and metabolic stability.

Alkylation : Introducing alkyl groups to generate secondary or tertiary amines, which can alter basicity and steric profile.

Formation of Schiff Bases : Condensing the amino groups with various aldehydes and ketones to create imines, a common strategy for generating new bioactive derivatives. nih.gov

Computational modeling will be an indispensable tool in this process. ijprajournal.com Techniques such as molecular docking and density functional theory (DFT) can provide critical insights into how newly designed derivatives interact with biological targets. nih.govresearchgate.net Computational studies can predict binding affinities, identify key interactions (e.g., hydrogen bonds, hydrophobic contacts), and explain the electronic properties that drive activity. nih.gov This in silico screening allows for the prioritization of the most promising candidates for synthesis and biological testing, saving time and resources.

Table 2: Potential Modifications and Predicted Impact

Modification SiteType of ModificationPredicted Impact on PropertiesRationale/Guiding Principle
2-Amino GroupAcylationModulates H-bond donor/acceptor profile; increases lipophilicity.Standard medicinal chemistry strategy for SAR. nih.gov
6-Aminomethyl GroupN-AlkylationAlters basicity (pKa), steric bulk, and solubility.Fine-tunes interactions with target binding pockets.
Both Amino GroupsFormation of Schiff BasesCreates extended conjugated systems; introduces new interaction points.Proven method for generating active benzothiazole derivatives. nih.gov
Benzothiazole CoreSubstitution on Benzene (B151609) RingModulates electronic properties and metabolic stability.SAR studies show 6-position substituents are critical for activity. nih.govbenthamscience.com

Elucidation of Molecular Mechanisms of Action for Observed Bioactivities

The 2-aminobenzothiazole class of molecules is known to interact with a wide range of biological targets, leading to diverse pharmacological effects including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant activities. nih.govresearchgate.netiosrjournals.org A critical area of future research will be to identify the specific molecular targets of this compound and elucidate its mechanism of action.

Given its structural features, this compound and its derivatives could potentially modulate the activity of several important protein families:

Kinases : Many 2-aminobenzothiazole derivatives are known to be potent kinase inhibitors, targeting enzymes like EGFR and VEGFR-2. nih.gov The aminomethyl group could confer novel binding interactions within the ATP-binding pocket of various kinases.

Heat Shock Protein 90 (Hsp90) : The benzothiazole moiety is a key feature in some Hsp90 C-terminal-domain inhibitors. nih.gov The presence of a cationic center, which could be provided by the protonated 6-aminomethyl group, is also a known feature of Hsp90 inhibitors. researchgate.net

DNA and Associated Enzymes : The planar benzothiazole ring system is capable of intercalating with DNA, while the flexible side chains can interact with enzymes involved in DNA replication and repair, such as topoisomerases.

Future investigations should employ a combination of biochemical assays, cell-based studies, and structural biology to pinpoint the molecular targets. Techniques like thermal shift assays, affinity chromatography, and chemoproteomics can be used to identify direct binding partners. Once a target is validated, X-ray crystallography or cryo-electron microscopy could provide atomic-level details of the binding mode, guiding further rational design of more potent and selective analogues.

Development of this compound-Based Chemical Probes for Biological Systems

The presence of two reactive primary amine groups makes this compound an excellent starting point for the development of chemical probes. These probes are valuable tools for studying complex biological processes, visualizing cellular components, and identifying new drug targets.

The 6-aminomethyl group, in particular, provides a convenient handle for conjugation without significantly altering the core pharmacophore responsible for target binding. Potential applications include:

Fluorescent Probes : Conjugation to a fluorophore could create probes for imaging the localization of a specific target protein within cells or tissues.

Biotinylated Probes : Attaching a biotin (B1667282) tag would enable affinity pull-down experiments to identify the binding partners of the compound from cell lysates.

Photoaffinity Probes : Incorporation of a photoreactive group would allow for covalent cross-linking to the target protein upon UV irradiation, facilitating unambiguous target identification.

Bioluminescence Probes : Derivatives of 2-cyano-6-aminobenzothiazole are precursors to D-aminoluciferin, which can be conjugated to peptides to create probes for bioluminescence assays, such as those used to detect protease activity. google.com The 6-aminomethyl group offers an alternative site for such conjugations.

Integration into Multicomponent Systems for Advanced Materials and Sensors

The utility of this compound extends beyond medicinal chemistry into the realm of materials science. researchgate.net Its rigid, aromatic structure combined with two functional amine groups makes it an attractive building block (a tecton) for constructing supramolecular assemblies and functional materials.

Future research directions in this area include:

Polymer Synthesis : The diamine structure allows it to act as a monomer or cross-linker in the synthesis of advanced polymers, such as polyamides or polyimides. These materials could possess unique thermal, mechanical, or photophysical properties.

Metal-Organic Frameworks (MOFs) : The nitrogen atoms in the thiazole (B1198619) ring and the two amino groups can act as coordination sites for metal ions, enabling the formation of novel MOFs with potential applications in gas storage, catalysis, and separation.

Chemosensors : The benzothiazole scaffold has been successfully used to create chemosensors for detecting specific metal ions. nih.gov A fluorescent chemosensor based on this moiety was developed for the highly selective and sensitive detection of Zn²⁺, Cu²⁺, and Ni²⁺. nih.gov The this compound core could be functionalized to create new sensors with tailored selectivity for different analytes, including metal ions, anions, or biologically important small molecules. The dual amine functionality provides versatile points for attaching receptor units or signaling components.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2-amino-6-(aminomethyl)benzothiazole, and how can purity be optimized?

  • Methodology : A common approach involves cyclization of thiourea derivatives with halogenated precursors. For example, reacting 2-aminobenzothiazole intermediates with bromomethylamine under reflux in ethanol (70–80°C) can yield the target compound. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) followed by recrystallization in methanol improves purity (>98%) .
  • Key Data : Monitor reaction progress using TLC (Rf ~0.5). Yield typically ranges from 65–75% after optimization.

Q. How should researchers characterize the structural integrity of this compound?

  • Methodology : Use a combination of spectroscopic techniques:

  • NMR : 1^1H NMR (DMSO-d6): δ 7.8 (s, 1H, thiazole-H), 6.9–7.2 (m, aromatic H), 3.5 (s, 2H, -CH2NH2).
  • Mass Spectrometry : ESI-MS m/z 195.1 [M+H]+.
  • Elemental Analysis : Confirm C, H, N, S content within ±0.3% of theoretical values .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Methodology :

  • Personal Protection : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous discharge due to environmental toxicity .
  • Storage : Store in amber glass containers at 4°C, sealed under nitrogen to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability)?

  • Methodology :

  • Experimental Validation : Reproduce measurements using standardized protocols (e.g., OECD 105 for water solubility). For example, if conflicting solubility data exist, conduct shake-flask experiments with HPLC quantification .
  • Computational Modeling : Use COSMO-RS or DFT calculations to predict logP and pKa values, cross-referencing with experimental results .
    • Case Study : A 2021 study resolved discrepancies in benzothiazole derivatives’ stability by testing under accelerated conditions (40°C/75% RH for 6 months), identifying hydrolysis as a key degradation pathway .

Q. What strategies are effective for evaluating the compound’s bioactivity against resistant bacterial strains?

  • Methodology :

  • In Vitro Assays : Use microbroth dilution (CLSI guidelines) to determine MIC values against Mycobacterium tuberculosis (H37Rv strain). Include positive controls (e.g., isoniazid) .
  • Mechanistic Studies : Perform molecular docking (AutoDock Vina) targeting InhA (enoyl-ACP reductase) to assess binding affinity. Validate with enzyme inhibition assays .
    • Data Interpretation : Correlate MIC values with structural analogs (e.g., 2-amino-6-fluorobenzothiazole derivatives) to identify substituent effects .

Q. How can chronic toxicity and environmental persistence be systematically assessed?

  • Methodology :

  • In Vivo Studies : Conduct OECD 407-compliant 28-day oral toxicity tests in rodents, monitoring hematological and histopathological endpoints .
  • Ecotoxicology : Use Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201) to determine EC50 values .
  • Degradation Studies : Perform photolysis (UV light, λ=254 nm) and biodegradation (OECD 301B) to estimate half-lives in water/soil .

Key Challenges and Solutions

  • Data Gaps in Toxicity : Prioritize in silico tools (e.g., ProTox-II) to predict endpoints like mutagenicity, supplementing with Ames tests .
  • Reaction Yield Variability : Optimize catalyst loading (e.g., CuI vs. Pd catalysts) and solvent polarity to enhance reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.